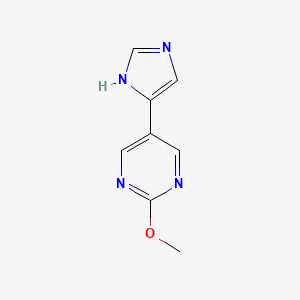
1-(1-(4-Ethylphenyl)ethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(4-Ethylphenyl)ethyl)piperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Ethylphenyl)ethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to ensure high yields and purity.
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale chemical processes. For instance, the catalytic synthesis of piperazine can be employed, utilizing various catalysts and reaction conditions to optimize the yield and efficiency . The choice of method depends on the desired scale, cost, and purity requirements.
化学反应分析
Types of Reactions: 1-(1-(4-Ethylphenyl)ethyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
1-(1-(4-Ethylphenyl)ethyl)piperazine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(1-(4-Ethylphenyl)ethyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine compounds are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites.
相似化合物的比较
1-(4-Ethylbenzyl)piperazine: This compound features a similar structure but with a benzyl group instead of an ethylphenyl group.
1-(1-Methylpiperidin-4-yl)piperazine: This compound has a methylpiperidinyl group attached to the piperazine ring.
Uniqueness: 1-(1-(4-Ethylphenyl)ethyl)piperazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethylphenyl group enhances its potential interactions with various molecular targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC 名称 |
1-[1-(4-ethylphenyl)ethyl]piperazine |
InChI |
InChI=1S/C14H22N2/c1-3-13-4-6-14(7-5-13)12(2)16-10-8-15-9-11-16/h4-7,12,15H,3,8-11H2,1-2H3 |
InChI 键 |
MEWKVJNDGKVTKN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C(C)N2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(Furan-2-yl)methyl]-3-methoxy-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13109977.png)
![7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13109985.png)



![methyl 2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate](/img/structure/B13110005.png)

![2-(Pyrimidin-4-yl)benzo[d]thiazole](/img/structure/B13110013.png)



